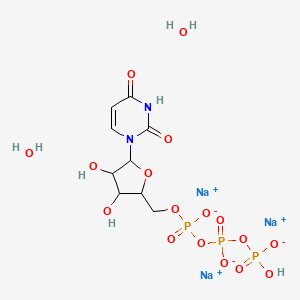
Uridine 5'-triphosphate dihydrate trisodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridine 5’-triphosphate dihydrate trisodium salt is a nucleotide derivative that plays a crucial role in various biochemical processes. It is a polyphosphate analogue of uridine and is involved in the synthesis of RNA, acting as an energy-rich precursor. The compound is also known for its role as a potent vasodilator and its ability to induce contractile responses in certain tissues .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Uridine 5’-triphosphate dihydrate trisodium salt typically involves the phosphorylation of uridine. This process can be achieved through enzymatic or chemical methods. One common approach is the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of Uridine 5’-triphosphate dihydrate trisodium salt involves large-scale enzymatic synthesis. This method utilizes specific enzymes that catalyze the phosphorylation of uridine in a highly efficient manner. The process is optimized for high yield and purity, making it suitable for commercial applications .
化学反応の分析
Types of Reactions
Uridine 5’-triphosphate dihydrate trisodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form uridine diphosphate (UDP) and uridine monophosphate (UMP).
Reduction: Reduction reactions can convert the compound back to uridine.
Substitution: Nucleophilic substitution reactions can replace the phosphate groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions typically occur under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include uridine diphosphate (UDP), uridine monophosphate (UMP), and various substituted uridine derivatives .
科学的研究の応用
Uridine 5’-triphosphate dihydrate trisodium salt has a wide range of scientific research applications:
Chemistry: It is used as a substrate in the synthesis of RNA and other nucleic acids.
Biology: The compound plays a role in cell signaling and is involved in various physiological processes, including glycogen synthesis and protein glycosylation.
Medicine: It is studied for its potential therapeutic effects, including its role in nerve injury and regeneration.
作用機序
Uridine 5’-triphosphate dihydrate trisodium salt exerts its effects through its interaction with purinergic P2Y receptors. These receptors are G-protein-coupled receptors that mediate various cellular responses. The binding of the compound to these receptors triggers a cascade of intracellular signaling pathways, leading to physiological effects such as vasodilation and increased intracellular calcium levels .
類似化合物との比較
Similar Compounds
Adenosine 5’-triphosphate (ATP): Another nucleotide triphosphate involved in energy transfer and cellular signaling.
Guanosine 5’-triphosphate (GTP): Plays a role in protein synthesis and signal transduction.
Cytidine 5’-triphosphate (CTP): Involved in lipid metabolism and RNA synthesis.
Uniqueness
Uridine 5’-triphosphate dihydrate trisodium salt is unique due to its specific role in RNA synthesis and its ability to act as a signaling molecule in the extracellular space. Its interaction with P2Y receptors distinguishes it from other nucleotide triphosphates, making it a valuable compound in both research and industrial applications .
特性
IUPAC Name |
trisodium;[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;dihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2O15P3.3Na.2H2O/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;;;2*1H2/q;3*+1;;/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYVKLDQLQZXKH-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.O.O.[Na+].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2Na3O17P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

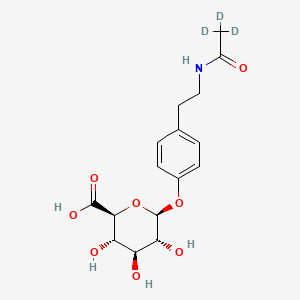
![1-N'-[3-fluoro-4-[7-[2-[2-[2-[2-[[[(2S,4R)-4-hydroxy-1-[(2S)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoyl]pyrrolidine-2-carbonyl]amino]methyl]-5-(4-methyl-1,3-thiazol-5-yl)phenoxy]ethoxy]ethoxy]ethoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B12430306.png)
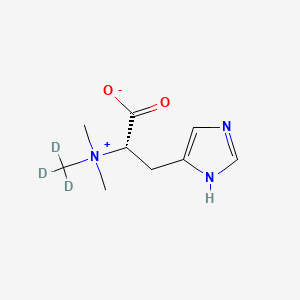
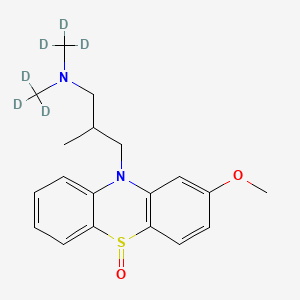
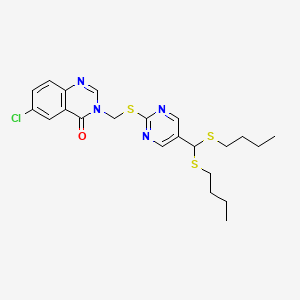
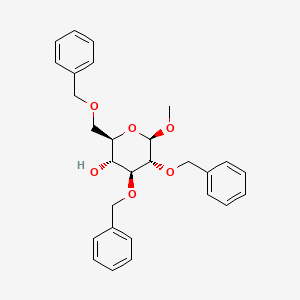
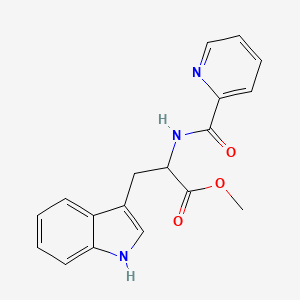
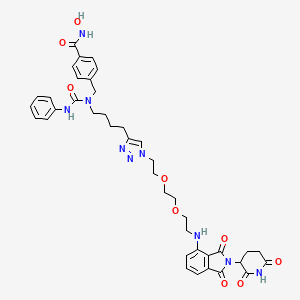
![1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}-N-{2-[(6-{[1-(1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}pyrrolidine-2-amido)-2,3-dihydro-1H-inden-2-yl]oxy}hexa-2,4-diyn-1-yl)oxy]-2,3-dihydro-1H-inden-1-yl}pyrrolidine-2-carboxamide](/img/structure/B12430345.png)

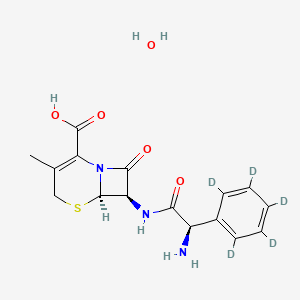
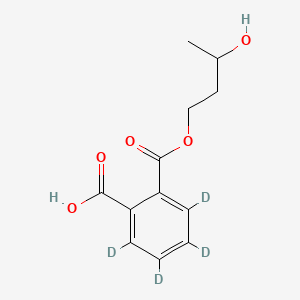
![Methyl 5-(acetyloxy)-2-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-1,6,9a,10a-tetramethyl-9-oxo-3,3a,4a,5,5a,6,9,9a,10,10a-decahydro-2h-cyclopenta[b]naphtho[2,3-d]furan-6-carboxylate](/img/structure/B12430364.png)
